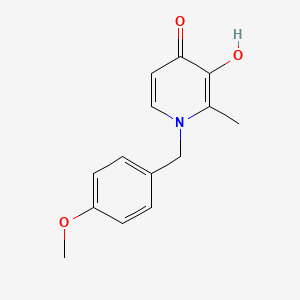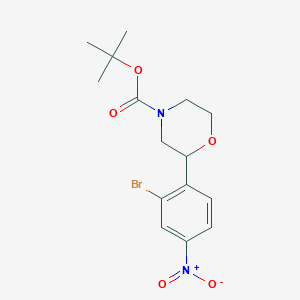![molecular formula C7H5N3O3S B11784657 2-(4-Oxothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid](/img/structure/B11784657.png)
2-(4-Oxothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Oxothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid is a heterocyclic compound that features a unique structure combining thieno and triazinone rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid typically involves the condensation of appropriate thieno and triazinone precursors. One common method involves the reaction of oxazolones with phenylhydrazine in acetic acid and sodium acetate, yielding the corresponding triazinones . The structures of the compounds are confirmed using spectral (FT-IR, 1H-NMR, 13C-NMR, MS) and elemental analysis.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Oxothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-(4-Oxothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(4-Oxothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Oxazol-5(4H)-one: A related compound with a similar heterocyclic structure.
1,2,4-Triazin-6(5H)-one: Another compound with a triazinone ring, used in similar applications.
Uniqueness
2-(4-Oxothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid is unique due to its combination of thieno and triazinone rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it an important subject of study in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C7H5N3O3S |
|---|---|
Peso molecular |
211.20 g/mol |
Nombre IUPAC |
2-(4-oxothieno[2,3-d]triazin-3-yl)acetic acid |
InChI |
InChI=1S/C7H5N3O3S/c11-5(12)3-10-7(13)4-1-2-14-6(4)8-9-10/h1-2H,3H2,(H,11,12) |
Clave InChI |
ZHJXZZKNBSOBNI-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=C1C(=O)N(N=N2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl (2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)carbamate](/img/structure/B11784591.png)

![4-(Methoxymethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B11784601.png)



![5-Chloro-2-(2,5-dimethoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11784625.png)
![2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid](/img/structure/B11784631.png)
![4-(2,4-Dimethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11784641.png)

![tert-Butyl 3-(1H-pyrrol-1-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B11784663.png)

![6-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one hydrochloride](/img/structure/B11784671.png)
